molecular formula C9H18N2O2 B2741555 tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate CAS No. 57699-47-5

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate

Cat. No. B2741555
CAS RN: 57699-47-5
M. Wt: 186.255
InChI Key: SRDPPBNJUNAGNM-JXMROGBWSA-N
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Description

Tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate is a chemical compound with the CAS number 57699-47-5 . It has a molecular weight of 186.25 and its molecular formula is C9H18N2O2 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6,10H,1-5H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate and its derivatives have been synthesized and characterized, showing potential as Mcl-1 antagonists. Spectral data analysis and theoretical calculations at the DFT/B3LYP/6-311G (d, p) level confirm the trans-nature of the double bond in these compounds. Molecular docking against Mcl-1 protein indicated moderate binding efficiency, suggesting their use in targeted therapy (Bhat et al., 2019).

Scalable Synthesis Techniques

Scalable synthesis techniques have been developed, including the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, showcasing significant improvements in terms of scalability, yield, safety, and cost (Bunker et al., 2011).

Metal-free C3-alkoxycarbonylation

A metal- and base-free condition for the efficient preparation of quinoxaline-3-carbonyl compounds via oxidation coupling of quinoxalin-2(1H)-ones with carbazates has been reported. This process demonstrates an eco-friendly ester source, facilitating gram-scale synthesis (Xie et al., 2019).

Facile Synthesis of Substituted Hydrazines

Methods for alkylation of di-tert-butyl hydrazine-1,2-dicarboxylate have been explored, leading to mono- or di-substituted hydrazine derivatives. This process allows for the selective removal of Boc-groups, paving the way for the synthesis of trisubstituted hydrazines (Rasmussen, 2006).

Insect Growth Regulators

Studies on larvicidal activity of tert-butyl-1-(2-chlorobenzoyl)-2-(substituted benzoyl)hydrazines have provided insights into the substituent effects on activity against Chilo suppressalis. The results suggest that hydrophobicity and specific substitution patterns enhance larvicidal activity, contributing to the development of potent derivatives (Oikawa et al., 1994).

Molecular Interactions and Anticancer Properties

Ni(II), Cu(II), and Zn(II) complexes containing tert-butyl 2-(butan-2-ylidene)hydrazinecarboxylate derivatives have been synthesized and characterized. These complexes show significant anticancer properties against human cervical cancer cell lines, offering a new avenue for cancer treatment research (Nanjundan et al., 2017).

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280, P305+P351+P338 , which suggest wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

tert-butyl N-[(E)-butan-2-ylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(2)10-11-8(12)13-9(3,4)5/h6H2,1-5H3,(H,11,12)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDPPBNJUNAGNM-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=O)OC(C)(C)C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(butan-2-ylidene)hydrazinecarboxylate

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